methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure is based on VLX600, an existing iron chelator. It features a pyridinocycloalkyl moiety fused to a 5H-[1,2,4]triazino[5,6-b]indole scaffold.
Methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate: is a novel compound designed as an iron chelator. Iron chelators have garnered interest due to their potential application in cancer therapy.
Preparation Methods
Synthetic Routes: The synthesis involves a ring-fusion strategy. Starting from 5H-[1,2,4]triazino[5,6-b]indole-3-amine, the compound is modified to incorporate the pyridinocycloalkyl group.
Reaction Conditions: Specific synthetic conditions are not provided in the available literature.
Industrial Production: Information on large-scale production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Detailed reagents and conditions are not specified.
Major Products: The products formed from these reactions are not explicitly mentioned.
Scientific Research Applications
Chemistry: The compound’s iron-chelating properties make it relevant for studies related to metal coordination chemistry.
Biology: Investigating its impact on cellular iron homeostasis and cancer cell growth.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: While specific comparisons are not provided, the compound’s structure and iron-binding selectivity distinguish it from other iron chelators.
Similar Compounds: Other iron chelators like Deferoxamine (DFO) and Deferasirox (DFX) have demonstrated anti-cancer activity.
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C12H10N4O2S/c1-18-9(17)6-19-12-14-11-10(15-16-12)7-4-2-3-5-8(7)13-11/h2-5H,6H2,1H3,(H,13,14,16) |
InChI Key |
SMESLZYIHOMWLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.